
Piperidin-3-amine
Overview
Description
Piperidin-3-amine is a heterocyclic organic compound with the molecular formula C5H12N2 It consists of a piperidine ring substituted with an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes are available for the preparation of Piperidin-3-amine. One common method involves the hydrogenation of 3-aminopyridine. Another approach is the cyclization of α-amino acids. Additionally, Curtius and Hofmann rearrangements are also employed in its synthesis .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes to ensure high yield and purity. For instance, the preparation method disclosed in patent CN103373953A involves reacting a compound with R2NH2, followed by the removal of protecting groups under the action of a metal catalyst . This method is advantageous due to its high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidin-3-amine involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor to compounds that modulate enzyme activity or receptor binding. The specific pathways and targets depend on the derivative or application being studied .
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, similar to Piperidin-3-amine but without the amino substitution.
3-Aminoazepane: Another cyclic amine with a seven-membered ring, used in similar applications but with different chemical properties.
4-Aminopiperidine: Similar to this compound but with the amino group at the fourth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a key intermediate in pharmaceutical synthesis highlight its importance in both research and industry .
Biological Activity
Piperidin-3-amine, a derivative of piperidine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which contributes to its ability to interact with various biological targets. The presence of an amino group at the 3-position enhances its potential as a pharmacophore. The compound's structure is crucial for its biological activity, influencing its binding affinity and selectivity for different receptors and enzymes.
1. Antiviral Activity
Research has indicated that piperidine derivatives, including this compound, exhibit antiviral properties. For instance, studies have demonstrated that certain piperidine-based compounds can inhibit the hepatitis C virus (HCV) replication cycle. A notable compound from the 4-aminopiperidine series showed effective inhibition of HCV assembly and release, with an EC50 value of approximately 2.03 μM in vitro . This suggests that this compound and its derivatives may serve as potential antiviral agents.
2. Anticancer Properties
This compound has been investigated for its anticancer potential. A study highlighted that certain piperidine derivatives demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induced apoptosis more effectively than standard chemotherapy agents like bleomycin . The mechanism appears to involve interaction with cellular pathways responsible for cell survival and proliferation.
3. Neuroprotective Effects
The neuroprotective capabilities of piperidine derivatives have also been explored. Some studies indicated that these compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. By enhancing acetylcholine levels in the brain, they may improve cognitive function and memory .
The biological activity of this compound is mediated through several mechanisms:
- Receptor Modulation : Piperidine derivatives can act as ligands for various receptors, including G-protein-coupled receptors (GPCRs) and ion channels, influencing neurotransmitter signaling pathways .
- Enzyme Inhibition : this compound has shown inhibitory effects on key enzymes involved in disease processes, such as kinases and proteases. This inhibition can disrupt pathways critical for viral replication and cancer cell survival .
Case Study 1: Hepatitis C Virus Inhibition
A study focused on the optimization of a 4-aminopiperidine scaffold revealed that specific derivatives effectively inhibited HCV replication by targeting the assembly phase of the viral life cycle. The findings suggest that modifications to the piperidine structure can enhance antiviral potency while minimizing toxicity .
Case Study 2: Cancer Cell Cytotoxicity
In another investigation, a series of piperidine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cells. The results indicated that certain compounds exhibited significant apoptosis induction compared to traditional chemotherapeutics, highlighting their potential as novel anticancer agents .
Data Summary
Activity | Target | Mechanism | EC50/IC50 Value |
---|---|---|---|
Antiviral | Hepatitis C Virus | Inhibition of viral assembly | 2.03 μM |
Anticancer | FaDu Hypopharyngeal Tumor Cells | Induction of apoptosis | Better than bleomycin |
Neuroprotection | Acetylcholinesterase | Enzyme inhibition | IC50 not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing Piperidin-3-amine derivatives?
this compound derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, in a patented protocol, 1-(2-methoxyethyl)this compound was synthesized by reacting tert-butyl carbamate derivatives with halogenated intermediates under anhydrous conditions. Reaction monitoring via TLC and purification by column chromatography are critical steps to ensure purity. NMR (¹H and ¹⁹F) and mass spectrometry (e.g., m/z 499.1 [M+1]) are used for structural confirmation .
Q. How should researchers handle this compound derivatives safely in the laboratory?
this compound derivatives, such as (R)-Piperidin-3-amine dihydrochloride, are harmful if inhaled, swallowed, or in contact with skin (H302, H315, H318). Researchers must use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers. Emergency protocols for eye exposure include immediate flushing with water for 15 minutes . Stability data indicate these compounds decompose under heat, releasing toxic gases like hydrogen chloride .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR for confirming substituent positions and stereochemistry (e.g., δ 10.81 ppm for aromatic protons) .
- X-ray crystallography : Resolves 3D conformation, as demonstrated in JAK inhibitor studies where piperidine rings adopt chair conformations .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weights (e.g., C₂₂H₂₄ClF₃N₆O₂ with m/z 497.2) .
Advanced Research Questions
Q. How can computational modeling optimize this compound-based drug candidates?
Molecular docking and QSAR studies leverage SMILES notations (e.g., CCN(C1CCCN(C1)S(=O)(=O)c1ccc(cc1)S(=O)(=O)C)Cc1ccncc1
) to predict binding affinities. Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., JAK kinases), prioritizing derivatives with enhanced selectivity. Validation via in vitro assays (e.g., IC₅₀ measurements) is critical .
Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?
Contradictions in efficacy or toxicity data may arise from:
- Batch variability : Ensure synthetic reproducibility via strict reaction condition control (e.g., temperature, solvent purity) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. Jurkat) and readouts (luminescence vs. fluorescence).
- Meta-analysis : Use systematic review frameworks (e.g., PICO criteria) to harmonize data across studies .
Q. How can researchers design experiments to explore this compound’s role in kinase inhibition?
Adopt a stepwise approach:
In silico screening : Identify derivatives with high docking scores against kinase active sites .
Enzymatic assays : Measure IC₅₀ values using recombinant kinases (e.g., JAK3) and ATP-competitive probes.
Crystallography : Co-crystallize lead compounds with kinases to validate binding modes (e.g., hydrogen bonds with hinge regions) .
Q. Methodological Guidance
Q. What frameworks ensure rigorous research question formulation for this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty: "How does stereochemistry at the piperidine C3 position affect JAK1 vs. JAK3 selectivity?"
- Feasibility: Prioritize derivatives with available synthetic routes (e.g., tert-butyl carbamate intermediates) .
Q. How should researchers address gaps in toxicological data for novel derivatives?
Properties
IUPAC Name |
piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGKEHLRUVPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276414 | |
Record name | Piperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54012-73-6 | |
Record name | Piperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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